4-(1-Carboxyethyl)benzoic acid
Overview
Description
4-(1-Carboxyethyl)benzoic acid is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, where a carboxyethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Carboxyethyl)benzoic acid typically involves the reaction of benzoic acid with an appropriate carboxyethylating agent under controlled conditions. One common method is the Friedel-Crafts acylation reaction, where benzoic acid reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, such as 4-(1-Carboxyethyl)benzaldehyde, in the presence of a suitable catalyst like palladium on carbon. This method allows for the selective reduction of the aldehyde group to a carboxylic acid group.
Chemical Reactions Analysis
Types of Reactions
4-(1-Carboxyethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of 4-(1-Carboxyethyl)benzaldehyde or this compound.
Reduction: Formation of 4-(1-Hydroxyethyl)benzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
4-(1-Carboxyethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1-Carboxyethyl)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes involved in inflammatory processes, thereby reducing inflammation. The carboxyethyl group can interact with active sites of enzymes, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: The parent compound, which lacks the carboxyethyl group.
4-(1-Hydroxyethyl)benzoic acid: A reduced form of 4-(1-Carboxyethyl)benzoic acid.
4-(1-Carboxyethyl)benzaldehyde: An oxidized form of the compound.
Uniqueness
This compound is unique due to the presence of the carboxyethyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity in various chemical reactions and may contribute to its potential therapeutic effects.
Properties
IUPAC Name |
4-(1-carboxyethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJJCJKDNFTHKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67381-50-4 | |
Record name | 4-Carboxy-alpha-methylbenzeneacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067381504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-CARBOXY-.ALPHA.-METHYLBENZENEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4981U4USV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(1-carboxyethyl)benzoic acid in the formation of the metal-organic coordination polymer described in the research?
A1: this compound (L) acts as a linking ligand in the formation of the metal-organic coordination polymer. [] The carboxyl groups present in L can coordinate to transition metal ions, forming strong bonds and creating a repeating framework structure. This coordination ability, along with the presence of another ligand, 2-(pyridine-4yl)benzimidazole (4PBI), contributes to the formation of a complex three-dimensional network within the polymer. []
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